molecular formula C22H18F2N4O4 B12617935 2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

Cat. No.: B12617935
M. Wt: 440.4 g/mol
InChI Key: LIJCIZYQTAWMNZ-PBCYYAKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as solvent choice and reaction time, is essential to achieve high efficiency and cost-effectiveness. Advanced techniques like automated synthesis and real-time monitoring can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

2-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets’ activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide stands out due to its unique spiro structure and the presence of multiple fluorine atoms.

Properties

Molecular Formula

C22H18F2N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

InChI

InChI=1S/C22H18F2N4O4/c23-11-3-1-10(2-4-11)9-28-19(30)17-15(8-16(25)29)27-22(18(17)20(28)31)13-7-12(24)5-6-14(13)26-21(22)32/h1-7,15,17-18,27H,8-9H2,(H2,25,29)(H,26,32)/t15?,17-,18+,22?/m1/s1

InChI Key

LIJCIZYQTAWMNZ-PBCYYAKHSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC(=O)N)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.